molecular formula C25H42O5 B031685 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester CAS No. 861-83-6

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester

Cat. No. B031685
CAS RN: 861-83-6
M. Wt: 422.6 g/mol
InChI Key: DLYVTEULDNMQAR-ALWRDVSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid methyl ester, also known as UDCA methyl ester, is a bile acid derivative that has been extensively studied for its potential therapeutic applications. UDCA methyl ester is synthesized from ursodeoxycholic acid (UDCA), which is a naturally occurring bile acid found in the human body. In recent years, UDCA methyl ester has gained attention as a promising candidate for the treatment of various diseases due to its unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester is not fully understood. However, it is believed to exert its pharmacological effects through various pathways, including the regulation of gene expression, the modulation of signaling pathways, and the inhibition of oxidative stress. 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has also been shown to activate various cellular pathways that are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has been shown to have beneficial effects on liver function by reducing liver enzyme levels and improving liver histology.

Advantages And Limitations For Lab Experiments

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds. It is also stable under a wide range of conditions, making it easy to handle and store. However, 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has some limitations for use in laboratory experiments. Its solubility in water is limited, which can make it difficult to dissolve in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester. One area of interest is the development of new synthetic methods for 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester and its potential interactions with other compounds.

Synthesis Methods

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester is synthesized from 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester through a simple esterification reaction. The synthesis process involves the reaction of 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester methyl ester has also been shown to have beneficial effects on liver function, making it a promising candidate for the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.

properties

CAS RN

861-83-6

Product Name

3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid Methyl ester

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1

InChI Key

DLYVTEULDNMQAR-ALWRDVSSSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

Methyl 3α,7α,12α-Trihydroxy-5α-cholanoate;  3α,7α,12α-Trihydroxy-5α-cholanic Acid Methyl Ester;  3α,7α,12α-Trihydroxy-5a-cholan-24-oic Acid

Origin of Product

United States

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